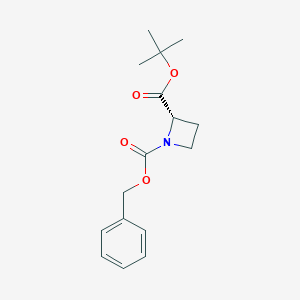

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related tert-butyl protected compounds involves strategies that often employ tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate as a starting material or intermediate. The preparation techniques can include reactions with di-tert-butyl dicarbonate and subsequent characterization using techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction to establish structure and purity (Singh et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves crystallographic studies to determine the arrangement and bonding within a compound. For tert-butyl protected amino acids, analyses have shown arrangements in orthorhombic lattices with specific space groups and unit cell parameters, providing insight into the stabilization mechanisms of the crystal structure through intermolecular interactions (Singh et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl protected compounds can include nucleophilic substitutions and radical reactions, with versatility in building blocks for synthetic organic chemistry. These reactions can proceed under mild conditions, leading to various functionalized products. The tert-butyl group often serves as a protecting group that can be removed under specific conditions, thereby unveiling functional groups essential for further reactions (Jasch et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl protected compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties can be determined through thermal and crystallographic studies, providing a basis for their application in synthesis and material science (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are pivotal for the application of tert-butyl protected compounds in organic synthesis. Studies have shown that these compounds can undergo a range of reactions, providing functionalized products essential for pharmaceutical and material science applications (Jasch et al., 2012).

Scientific Research Applications

Kinetic Resolution of Carboxylic Acids

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate has been utilized in the kinetic resolution of racemic carboxylic acids through a catalytic process involving L-histidine-derived sulfonamide-induced enantioselective esterification. This process, which employs tert-butyl alcohol, allows for high asymmetric induction and is facilitated by the equilibrium between a chiral catalyst and diastereomeric acylammonium salts through intramolecular hydrogen-bonding interactions (Ishihara et al., 2008).

Nucleophilic Substitutions and Radical Reactions

Nucleophilic Substitutions and Radical Reactions of Phenylazocarboxylates

The compound has been identified as a versatile building block in synthetic organic chemistry, particularly in the nucleophilic substitutions of the benzene ring and the modification of the benzene ring through radical reactions. These processes, which include nucleophilic attack by aromatic amines and alcohols, allow for the generation of various products such as azocarboxamides and derivatives through radical reactions including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling (Jasch et al., 2012).

Chemical Synthesis and Enzyme Inhibition

Quinazoline Antifolates Inhibiting Thymidylate Synthase

The synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which involves the use of tert-butyl groups as carboxyl protecting groups, highlights the compound's role in preventing gamma----alpha transpeptidation during the synthesis. The resulting antifolate poly(t-Bu) esters, after deprotection, have shown significant inhibitory effects on human thymidylate synthase, making them valuable in the field of medicinal chemistry (Pawełczak et al., 1989).

Catalysis and Chemical Transformations

Facile N-tert-butoxycarbonylation of Amines

The compound has been instrumental in the N-tert-butoxycarbonylation of amines, a process that involves treating various primary, secondary, benzylic, and aryl amines with di-tert-butyl dicarbonate in the presence of catalytic amounts of La(NO3)3·6H2O under solvent-free conditions. This transformation yields N-tert-butylcarbamates in excellent yields, signifying its utility in diverse chemical synthesis processes (Suryakiran et al., 2006).

properties

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVYAKZFWXQFT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451037 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153704-88-2 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)